
Anthracene-1,8-dicarboxylic acid
Descripción general
Descripción
Anthracene-1,8-dicarboxylic acid is an aromatic compound with the molecular formula C₁₆H₁₀O₄. It consists of an anthracene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, with carboxylic acid groups attached at the 1 and 8 positions. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,8-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-1,8-dimethanol using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions . Another approach involves the Friedel-Crafts acylation of anthracene followed by oxidation of the resulting anthracene-1,8-diacyl derivative .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of its applications. large-scale synthesis can be achieved through controlled oxidation processes using industrial oxidizing agents and catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form anthraquinone derivatives.
Reduction: The carboxylic acid groups can be reduced to form anthracene-1,8-dimethanol.
Substitution: Electrophilic substitution reactions can occur on the anthracene core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1,8-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Anthracene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anthracene-1,8-dicarboxylic acid and its derivatives often involves interactions with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in photodynamic therapy and as a photosensitizer in various applications . The carboxylic acid groups can also participate in coordination with metal ions, forming complexes that exhibit unique magnetic and luminescent properties .
Comparación Con Compuestos Similares
9,10-Anthracenedicarboxylic acid: Similar in structure but with carboxylic acid groups at the 9 and 10 positions, leading to different photophysical properties.
Anthraquinone-2-carboxylic acid: Contains a quinone group, which significantly alters its chemical reactivity and applications.
1,8-Naphthalenedicarboxylic acid: A smaller aromatic system with carboxylic acid groups, used in similar applications but with different electronic properties.
Uniqueness: Anthracene-1,8-dicarboxylic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct photophysical and photochemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Propiedades
IUPAC Name |
anthracene-1,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-10-4-2-6-12(16(19)20)14(10)8-13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDWCHFUHZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C(=O)O)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546036 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38378-77-7 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



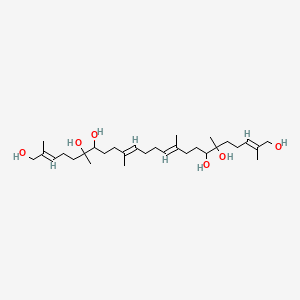
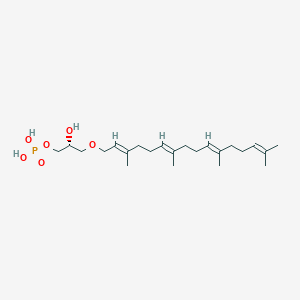
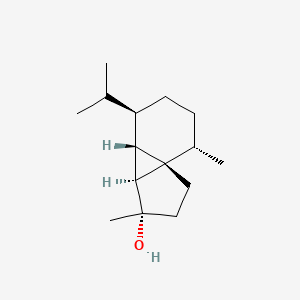

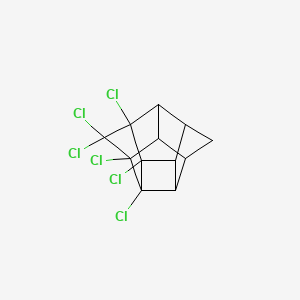
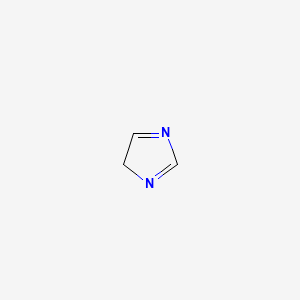

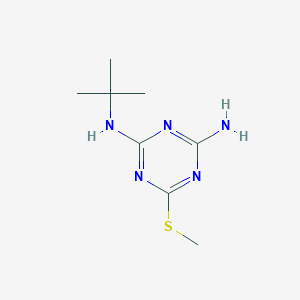
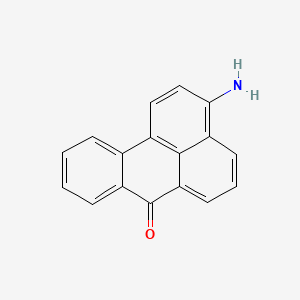
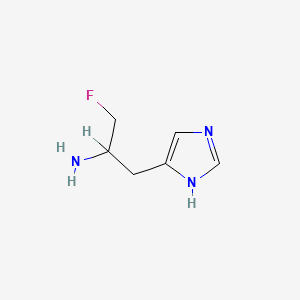
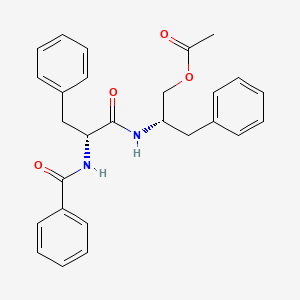
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
